molecular formula C26H25ClF2N8O2S B8392022 N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号: B8392022
分子量: 587.0 g/mol
InChIキー: KBTJNKABQMUSNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(5-Chloro-2-(difluoromethoxy)phenyl)-2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)thiazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25ClF2N8O2S and its molecular weight is 587.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H25ClF2N8O2S

分子量

587.0 g/mol

IUPAC名

N-[4-[5-chloro-2-(difluoromethoxy)phenyl]-2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-1,3-thiazol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H25ClF2N8O2S/c1-35(10-2-8-30)17-6-12-36(13-7-17)26-33-21(18-14-16(27)4-5-20(18)39-25(28)29)24(40-26)34-23(38)19-15-32-37-11-3-9-31-22(19)37/h3-5,9,11,14-15,17,25H,2,6-7,10,12-13H2,1H3,(H,34,38)

InChIキー

KBTJNKABQMUSNN-UHFFFAOYSA-N

正規SMILES

CN(CCC#N)C1CCN(CC1)C2=NC(=C(S2)NC(=O)C3=C4N=CC=CN4N=C3)C5=C(C=CC(=C5)Cl)OC(F)F

製品の起源

United States

Synthesis routes and methods

Procedure details

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide (90 mg, 0.17 mmol) was dissolved in DCM (2 ml) and N-methyl-β-alaninenitrile (20 μl, 0.21 mmol), acetic acid (200 μl) and macroporous polymer supported cyanoborohydride (166 mg, 0.36 mmol) were successively added and stirred at room temperature for 16 hours. The mixture was diluted with MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH. The resulting yellow glass was purified by MDAP (Method 1). Appropriate fractions were combined and evaporated to afford a yellow glass. The residue was dissolved in MeOH and loaded onto an SCX-2 cartridge which had been conditioned with MeOH. After flushing with MeOH, the product was eluted with 2M ammonia in MeOH to give the title compound as a yellow solid (46 mg, 46%). LCMS (Method 5) [M+H]+=587.2, RT=3.19 min. 1H NMR (400 MHz, DMSO-d6) δ: (ppm) 10.23 (s, 1H), 9.36 (dd, 1H, J=1.6, 7.0 Hz), 8.68 (s, 1H), 8.64 (dd, 1H, J=1.6, 4.3 Hz), 7.67 (d, 1H, J=2.6 Hz), 7.59 (dd, 1H, J=2.7, 8.9 Hz), 7.41 (d, 1H, J=8.6 Hz), 7.31 (dd, 1H, J=4.3, 7.1 Hz), 7.18 (t, 1H, J=73.9 Hz), 3.94 (d, 2H, J=12.8 Hz), 3.04-2.96 (m, 2H), 2.72-2.60 (m, 5H), 2.24 (s, 3H), 1.79 (d, 2H, J=10.9 Hz), 1.59-1.47 (m, 2H).
Name
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [4-(5-chloro-2-difluoromethoxy-phenyl)-2-(4-oxo-piperidin-1-yl)-thiazol-5-yl]-amide
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
Name
cyanoborohydride
Quantity
166 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
46%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。